Cimpuciclib tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cimpuciclib (tosylate) is a cyclin-dependent kinase inhibitor that exhibits antineoplastic properties. It is primarily used in research settings to study its effects on cell cycle regulation and cancer treatment. The compound is known for its ability to inhibit cyclin-dependent kinase 4, which plays a crucial role in cell division and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cimpuciclib (tosylate) involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Cimpuciclib (tosylate) involves scaling up the laboratory synthesis to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies and equipment is essential to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Cimpuciclib (tosylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Cimpuciclib (tosylate) has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of cyclin-dependent kinase inhibition and its effects on chemical reactions.
Biology: Investigated for its role in cell cycle regulation and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antineoplastic properties.
Industry: Utilized in the development of new drugs and chemical compounds for various applications
Mechanism of Action
Cimpuciclib (tosylate) exerts its effects by selectively inhibiting cyclin-dependent kinase 4. This inhibition disrupts the cell cycle, preventing the transition from the G1 phase to the S phase, thereby inhibiting cell proliferation. The compound targets the cyclin-dependent kinase 4-cyclin D complex, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: Another cyclin-dependent kinase inhibitor with similar mechanisms of action.
Ribociclib: Inhibits cyclin-dependent kinase 4 and 6, used in cancer treatment.
Abemaciclib: Targets cyclin-dependent kinase 4 and 6, with applications in oncology.
Uniqueness
Cimpuciclib (tosylate) is unique due to its specific inhibition of cyclin-dependent kinase 4, making it a valuable tool for studying the role of this kinase in cell cycle regulation. Its tosylate form enhances its solubility and stability, making it suitable for various research applications .
Biological Activity
Cimpuciclib tosylate is a novel compound recognized for its selective inhibition of cyclin-dependent kinase 4 (CDK4), a crucial player in cell cycle regulation. Its primary application lies in oncology, where it exhibits significant anti-tumor activity. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and relevant data.
This compound operates by selectively inhibiting CDK4, leading to cell cycle arrest in the G1 phase. This mechanism is pivotal in halting the proliferation of cancer cells, particularly those with dysregulated CDK4 activity.
- IC50 Value : The compound demonstrates a potent inhibitory effect with an IC50 value of 0.49 nM , indicating its efficiency in targeting CDK4 .
In Vivo Studies
Recent studies have demonstrated the efficacy of this compound in various preclinical models:
- Tumor Growth Inhibition : In a study involving Colo205 tumor-bearing mice, administration of this compound at doses of 50 mg/kg via oral gavage twice weekly resulted in significant tumor growth inhibition .
- Dosing Regimen : A lower dose of 5 mg/kg was also evaluated, showcasing the compound's potential for effective dose optimization in therapeutic settings .
Study | Model | Dose | Outcome |
---|---|---|---|
Colo205 Tumor-Bearing Mice | 50 mg/kg | Significant tumor growth inhibition | |
Colo205 Tumor-Bearing Mice | 5 mg/kg | Effective dose optimization |
Case Study 1: Efficacy in Specific Cancer Types
A case study focusing on breast cancer models highlighted that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells exhibiting high CDK4 expression. The study suggests that patients with specific genetic profiles may benefit most from this targeted therapy.
Case Study 2: Combination Therapies
Another investigation assessed the effects of combining this compound with other chemotherapeutics. Results indicated enhanced efficacy when paired with agents that target complementary pathways, suggesting a synergistic effect that could improve outcomes for patients with resistant tumors.
Properties
Molecular Formula |
C37H43FN8O4S |
---|---|
Molecular Weight |
714.9 g/mol |
IUPAC Name |
[4-(cyclopropylamino)piperidin-1-yl]-[6-[[5-fluoro-4-(2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-yl]amino]-2-methylpyridin-3-yl]methanone;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C30H35FN8O.C7H8O3S/c1-17(2)39-19(4)34-25-9-5-20(15-26(25)39)28-24(31)16-32-30(37-28)36-27-10-8-23(18(3)33-27)29(40)38-13-11-22(12-14-38)35-21-6-7-21;1-6-2-4-7(5-3-6)11(8,9)10/h5,8-10,15-17,21-22,35H,6-7,11-14H2,1-4H3,(H,32,33,36,37);2-5H,1H3,(H,8,9,10) |
InChI Key |
GHPZVWMOCAVFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=CC(=N1)NC2=NC=C(C(=N2)C3=CC4=C(C=C3)N=C(N4C(C)C)C)F)C(=O)N5CCC(CC5)NC6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.